

Technisches Support-Center: Synthese von Hochreinem Eisen(II)-fumarat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eisenfumarat*

Cat. No.: *B056393*

[Get Quote](#)

Willkommen im technischen Support-Center für die Synthese von hochreinem Eisen(II)-fumarat. Diese Ressource richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Hier finden Sie detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Sie bei Ihren Experimenten zu unterstützen.

Häufig Gestellte Fragen (FAQs) und Fehlerbehebung

Nachfolgend finden Sie Antworten auf häufige Probleme, die während der Synthese von Eisen(II)-fumarat auftreten können.

Problem 1: Geringe Ausbeute des Produkts

F: Unsere Synthese von Eisen(II)-fumarat resultiert in einer konstant niedrigen Ausbeute. Was sind die möglichen Ursachen und wie können wir die Ausbeute verbessern?

A: Eine geringe Ausbeute kann auf mehrere Faktoren während des Reaktions- und Aufarbeitungsprozesses zurückzuführen sein.

Mögliche Ursachen und Lösungsansätze:

- Unvollständige Reaktion: Die Reaktion zwischen dem Eisen(II)-Salz (z. B. Eisen(II)-sulfat) und Fumarsäure (oder deren Salz) ist möglicherweise nicht vollständig abgelaufen.
 - Lösung: Überprüfen und optimieren Sie die Reaktionsparameter. Eine Erhöhung der Reaktionstemperatur auf 90–105 °C und eine Verlängerung der Reaktionszeit (z. B. 30

Minuten bis 5 Stunden) können die Umsetzung verbessern.[1][2] Stellen Sie sicher, dass die Stöchiometrie der Reaktanden korrekt ist.[1]

- Falscher pH-Wert: Der pH-Wert des Reaktionsgemisches ist entscheidend für die Fällung von Eisen(II)-fumarat.
 - Lösung: Bei der Verwendung von Fumarsäure sollte diese zunächst mit einer Base (z. B. Natriumhydroxid, Ammoniakwasser oder Natriumcarbonat) neutralisiert werden, um das Fumarat-Anion zu bilden.[1][2] Der pH-Wert sollte im Bereich von 6,0-9,0 eingestellt werden, um eine optimale Fällung zu gewährleisten.[2]
- Verlust während der Aufarbeitung: Produkt kann während der Filtration und des Waschens verloren gehen.
 - Lösung: Verwenden Sie einen Filter mit geeigneter Porengröße, um den Verlust feiner Partikel zu minimieren. Waschen Sie den Niederschlag mit einer minimalen Menge kalten Wassers, um lösliche Verunreinigungen zu entfernen, ohne signifikante Produktmengen aufzulösen.
- Oxidation von Eisen(II): Wenn Eisen(II) zu Eisen(III) oxidiert wird, kann dies die Bildung des gewünschten Produkts verringern.
 - Lösung: Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff) durch, um den Kontakt mit Sauerstoff zu minimieren.[1][3]

Problem 2: Hoher Gehalt an Eisen(III)-Verunreinigungen

F: Unser Endprodukt weist einen hohen Gehalt an Eisen(III) auf, der die Spezifikationen der Arzneibücher (z. B. USP, max. 2,0 %) überschreitet. Wie können wir die Oxidation von Eisen(II) minimieren?

A: Die Oxidation von Eisen(II) (Fe^{2+}) zu Eisen(III) (Fe^{3+}) ist das häufigste Problem bei der Reinheit. Fe^{2+} -haltige Eisenoxidpigmente sind thermodynamisch instabil und können in Gegenwart von Sauerstoff oxidieren.[4]

Strategien zur Minimierung der Oxidation:

- Inerte Atmosphäre: Der wichtigste Schritt ist die Durchführung der gesamten Synthese und Filtration unter einer inerten Gasatmosphäre (z. B. Stickstoff oder Argon).^{[1][3]} Dadurch wird der Luftsauerstoff verdrängt, der die Hauptursache für die Oxidation ist.
- Qualität der Ausgangsmaterialien: Verwenden Sie hochwertige Ausgangsmaterialien. Eisen(II)-sulfat kann bereits vor der Verwendung teilweise zu Eisen(III)-sulfat oxidiert sein.
- Kontrolle von Temperatur und pH-Wert: Extreme pH-Werte und hohe Temperaturen können die Oxidationsrate erhöhen.^{[5][6][7][8][9]} Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine gute Reaktionsgeschwindigkeit und Ausbeute ermöglicht (typischerweise um 90-100 °C).^{[1][2]}
- Schnelle Aufarbeitung: Minimieren Sie die Zeit, in der das feuchte Produkt der Luft ausgesetzt ist. Trocknen Sie das Produkt zügig nach dem Waschen.

Quantifizierung von Eisen(III): Der Gehalt an Eisen(III) kann mittels Titration bestimmt werden. Das Verfahren nach USP sieht vor, die Probe in Salzsäure zu lösen, Kaliumiodid hinzuzufügen und das freigesetzte Iod mit einer Standardlösung von Natriumthiosulfat zu titrieren.^{[10][11]}

Problem 3: Das Produkt entspricht nicht den spektralen Identifikationsanforderungen (z. B. IR-Spektrum)

F: Das Infrarotspektrum unseres synthetisierten Eisen(II)-fumarats stimmt nicht mit dem Referenzspektrum überein. Was könnte die Ursache sein?

A: Abweichungen im IR-Spektrum deuten in der Regel auf Verunreinigungen oder das Vorhandensein einer falschen chemischen Struktur hin.

Mögliche Ursachen und Lösungsansätze:

- Rest-Ausgangsmaterialien: Das Produkt kann mit nicht umgesetzter Fumarsäure oder Eisen(II)-sulfat verunreinigt sein.
 - Lösung: Optimieren Sie die Stöchiometrie und die Reaktionsbedingungen. Ein effektiver Waschschrift nach der Filtration ist entscheidend, um lösliche Ausgangsmaterialien zu entfernen. Die Identifizierung von Fumarsäure kann durch Extraktion und anschließende IR-Spektroskopie des getrockneten Niederschlags erfolgen.^{[10][12]}

- Anwesenheit von Eisen(III)-Spezies: Eisen(III)-hydroxide oder -oxide, die durch Oxidation entstehen, können das IR-Spektrum beeinflussen.
 - Lösung: Implementieren Sie die oben genannten Strategien zur Vermeidung von Oxidation.
- Falsche Kristallstruktur oder Hydratationszustand: Die Trocknungsbedingungen können die Kristallstruktur und den Wassergehalt beeinflussen.
 - Lösung: Trocknen Sie das Produkt unter standardisierten Bedingungen. Die USP empfiehlt die Trocknung bei 105 °C für 16 Stunden.[\[10\]](#) Der zulässige Trocknungsverlust liegt typischerweise bei nicht mehr als 1,5 %.[\[1\]](#)[\[10\]](#)

Zusammenfassung der Qualitätskontrollparameter

Die folgende Tabelle fasst die wichtigsten quantitativen Tests und Akzeptanzkriterien gemäß der United States Pharmacopeia (USP) für hochreines Eisen(II)-fumarat zusammen.

Parameter	Testmethode	Akzeptanzkriterium	Hauptzweck
Gehalt (Assay)	Titration mit Zin(II)-chlorid/Quecksilber(II)-chlorid und Cersulfat	97,0 % - 101,0 % (auf getrockneter Basis)	Bestimmung der Reinheit und des Wirkstoffgehalts
Eisen(III)-Gehalt	Iodometrische Titration mit Natriumthiosulfat	$\leq 2,0 \%$	Kontrolle der Oxidation und Produktstabilität
Trocknungsverlust	Gravimetrisch (Trocknen bei 105 °C für 16 h)	$\leq 1,5 \%$	Bestimmung des Wasser- und flüchtigen Anteils
Sulfat	Gravimetrisch (Fällung als Bariumsulfat)	$\leq 0,2 \%$	Kontrolle von Verunreinigungen aus Ausgangsmaterialien
Blei (Pb)	Atomabsorptionsspektroskopie (AAS)	$\leq 10 \text{ ppm}$	Kontrolle von Schwermetallverunreinigungen
Arsen (As)	Colorimetrische Methode	$\leq 3 \text{ ppm}$	Kontrolle von Schwermetallverunreinigungen

Referenzen für die Tabelle:[3][10][11][12]

Experimentelle Protokolle

Protokoll 1: Synthese von Eisen(II)-fumarat

Dieses Protokoll beschreibt eine gängige Methode zur Synthese von Eisen(II)-fumarat aus Eisen(II)-sulfat und Fumarsäure.[1][2][3]

- Herstellung der Fumaratlösung: Lösen Sie Fumarsäure in deionisiertem Wasser. Neutralisieren Sie die Lösung langsam unter Rühren mit einer stöchiometrischen Menge einer Base (z. B. 1 M Natriumhydroxid), um Dinatriumfumarat zu bilden. Der pH-Wert sollte auf etwa 6,0-6,5 eingestellt werden.[2]

- **Reaktion:** Erhitzen Sie die Dinatriumfumaratlösung in einem Reaktionsgefäß unter einer Stickstoffatmosphäre auf 90-100 °C.
- **Zugabe des Eisensalzes:** Lösen Sie Eisen(II)-sulfat-Heptahydrat in deoxygeniertem Wasser und geben Sie diese Lösung langsam zur heißen Fumaratlösung. Die Reaktion wird unter ständigem Rühren und Beibehaltung der inerten Atmosphäre durchgeführt.[\[1\]](#)
- **Fällung:** Halten Sie die Temperatur für 20-30 Minuten nach der Zugabe aufrecht, um die Reaktion zu vervollständigen.[\[1\]](#)[\[2\]](#) Ein rötlich-brauner Niederschlag von Eisen(II)-fumarat wird sich bilden.
- **Aufarbeitung:** Kühlen Sie die Suspension ab. Filtrieren Sie den Niederschlag unter Vakuum (idealerweise weiterhin unter Stickstoff).
- **Waschen:** Waschen Sie den Filterkuchen mit kleinen Portionen deoxygeniertem, kaltem Wasser, um lösliche Verunreinigungen wie Natriumsulfat zu entfernen.
- **Trocknung:** Trocknen Sie das Endprodukt im Vakuum bei 105 °C bis zur Gewichtskonstanz.
[\[10\]](#)

Protokoll 2: Bestimmung des Eisen(III)-Gehalts (USP-Methode)

Dieses Protokoll beschreibt die Titration zur Quantifizierung von Eisen(III)-Verunreinigungen.
[\[10\]](#)[\[11\]](#)

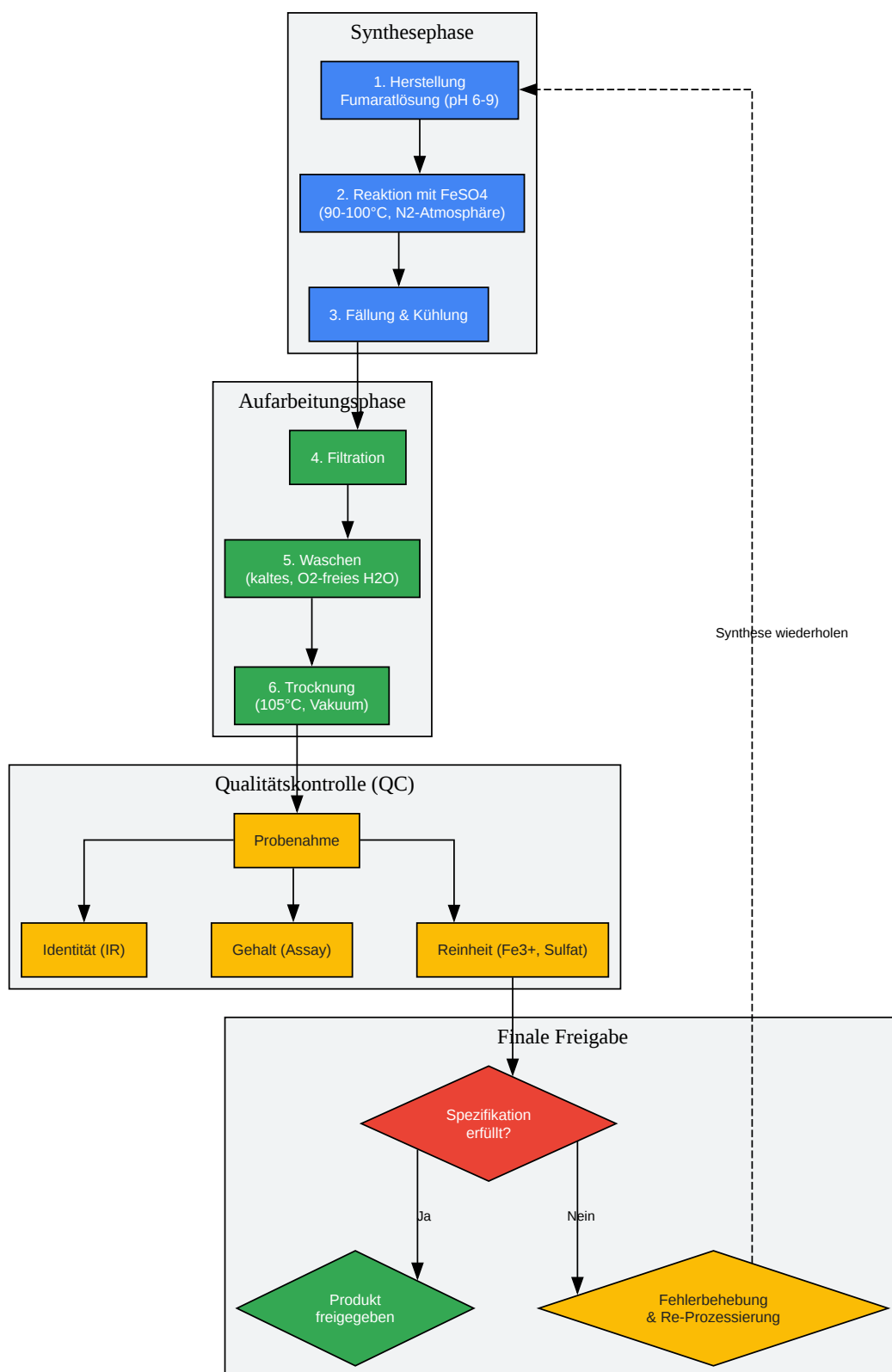
- **Probenvorbereitung:** Wiegen Sie 2,0 g Eisen(II)-fumarat genau in einen 250-ml-Erlenmeyerkolben mit Glasstopfen ein.
- **Auflösung:** Geben Sie 25 ml Wasser und 4 ml Salzsäure hinzu. Erhitzen Sie die Mischung vorsichtig, bis sich die Probe vollständig gelöst hat.
- **Reaktion mit Iodid:** Kühlen Sie die Lösung auf Raumtemperatur ab. Fügen Sie 3 g Kaliumiodid hinzu, verschließen Sie den Kolben, schwenken Sie ihn um und lassen Sie ihn 5 Minuten lang im Dunkeln stehen. In dieser Zeit reagiert Eisen(III) mit Iodid zu Iod.

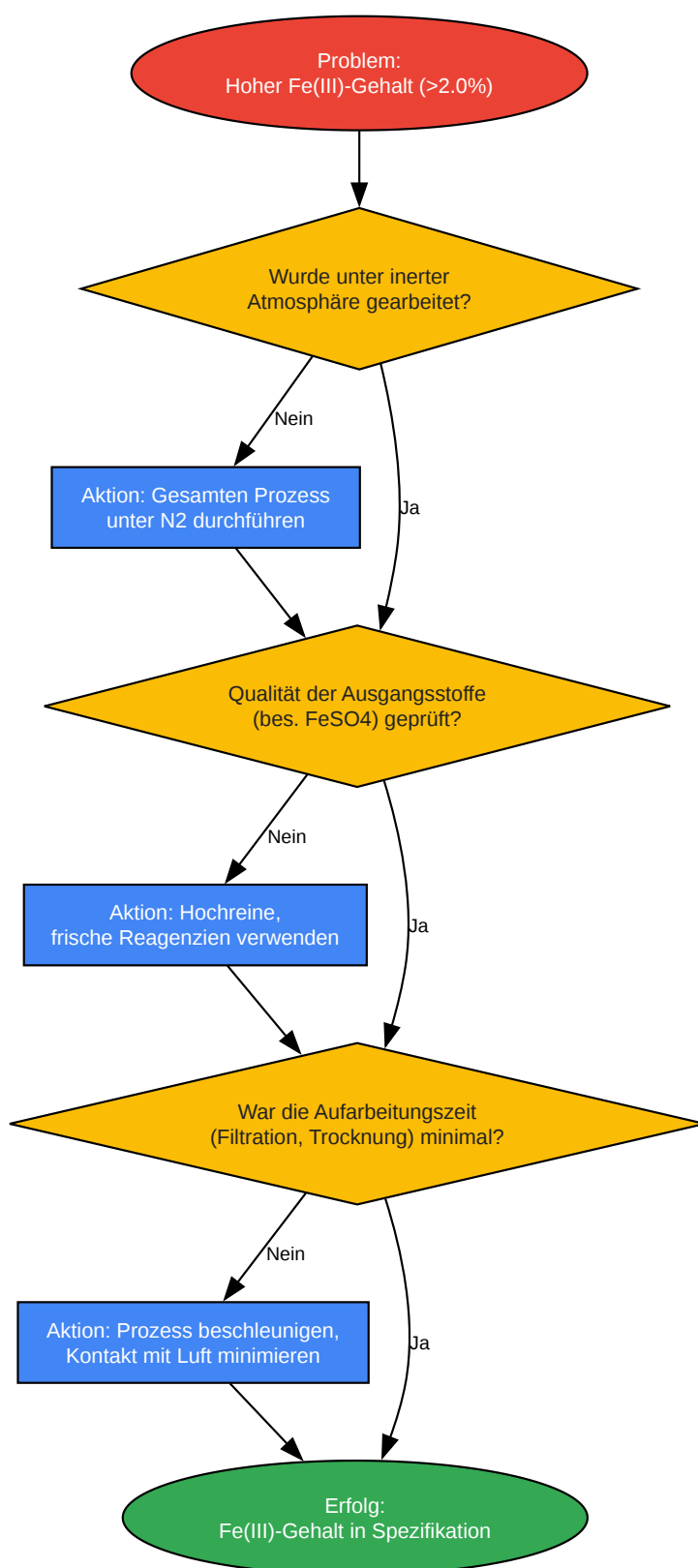
- Titration: Entfernen Sie den Stopfen, geben Sie 75 ml Wasser hinzu und titrieren Sie das freigesetzte Iod sofort mit 0,1 N Natriumthiosulfat-Maßlösung.
- Endpunkterkennung: Kurz vor dem Endpunkt (wenn die gelb-braune Farbe fast verschwunden ist) fügen Sie 3 ml Stärkelösung als Indikator hinzu. Titrieren Sie weiter, bis die blau-schwarze Farbe verschwindet.
- Berechnung: Berechnen Sie den prozentualen Anteil an Eisen(III) basierend auf dem Verbrauch der Natriumthiosulfat-Lösung.

Visualisierungen

Workflow der Synthese und Qualitätskontrolle

Das folgende Diagramm zeigt den logischen Ablauf von der Synthese bis zur Freigabe von hochreinem Eisen(II)-fumarat.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. Page loading... [guidechem.com]
- 3. Ferrous Fumarate | High-Purity Iron Reagent | RUO [benchchem.com]
- 4. DE102006023244A1 - Oxidationsstabile Eisenoxidpigmente, Verfahren zu ihrer Herstellung sowie deren Verwendung - Google Patents [patents.google.com]
- 5. Beeinflussung der Enzymaktivität [u-helmich.de]
- 6. ck12.org [ck12.org]
- 7. youtube.com [youtube.com]
- 8. Biokatalysatoren: Einfluss von Temperatur, pH, Salzkonzentration [abiweb.de]
- 9. Wie die Temperatur den pH-Wert beeinflusst | Metrohm [metrohm.com]
- 10. Ferrous Fumarate [drugfuture.com]
- 11. newdruginfo.com [newdruginfo.com]
- 12. uspbpep.com [uspbpep.com]
- To cite this document: BenchChem. [Technisches Support-Center: Synthese von Hochreinem Eisen(II)-fumarat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056393#fehlerbehebung-bei-der-synthese-von-hochreinem-eisenfumarat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com